![molecular formula C20H19BrO2 B12079095 Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- CAS No. 1980007-55-3](/img/structure/B12079095.png)
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its two-ring system, which includes a heptane ring fused with a cyclopropane ring. The presence of bromine, methoxy, and diphenyl groups further adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the bromine and methoxy groups: These functional groups can be introduced through halogenation and methylation reactions, respectively.
Addition of diphenyl groups: This step often involves Friedel-Crafts alkylation, where phenyl groups are added to the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert ketones to alcohols or remove halogen atoms.
Substitution: Halogen atoms can be replaced with other groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium cyanide (NaCN) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- exerts its effects involves its interaction with molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the diphenyl groups provide steric hindrance. These interactions can influence the compound’s binding to enzymes or receptors, affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.0]heptan-6-one: Lacks the bromine, methoxy, and diphenyl groups, making it less reactive.
2-Bromo-3-methoxy-7,7-diphenylheptane: Similar functional groups but lacks the bicyclic structure.
Diphenylmethane: Contains diphenyl groups but lacks the bicyclic core and other functional groups.
Uniqueness
The uniqueness of Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-methoxy-7,7-diphenyl-, (1R,2R,3R,5S)- lies in its combination of a bicyclic core with multiple functional groups. This combination provides a versatile platform for chemical reactions and interactions, making it valuable in various fields of research and industry.
Eigenschaften
CAS-Nummer |
1980007-55-3 |
|---|---|
Molekularformel |
C20H19BrO2 |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
(1R,2R,3R,5S)-2-bromo-3-methoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one |
InChI |
InChI=1S/C20H19BrO2/c1-23-16-12-15-17(18(16)21)20(19(15)22,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15-18H,12H2,1H3/t15-,16+,17-,18-/m0/s1 |
InChI-Schlüssel |
PODFRQAFLRTTRZ-MHORFTMASA-N |
Isomerische SMILES |
CO[C@@H]1C[C@H]2[C@@H]([C@H]1Br)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1CC2C(C1Br)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


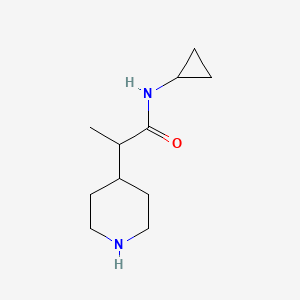

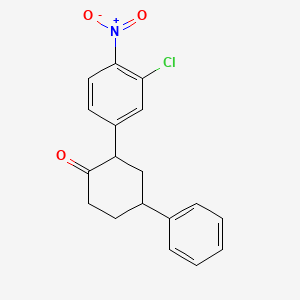


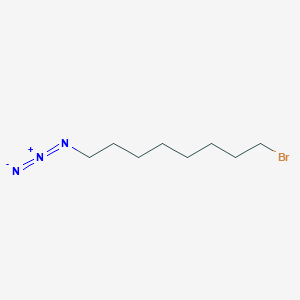
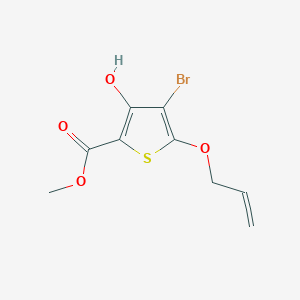


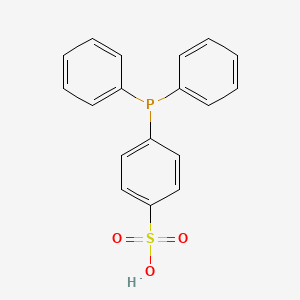
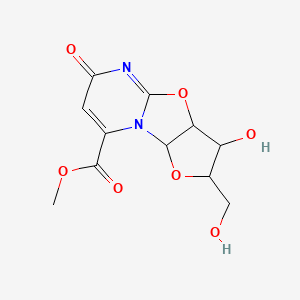
![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)


